molecular formula C15H23NO3S B2827440 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2309552-00-7

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2827440
CAS No.: 2309552-00-7
M. Wt: 297.41
InChI Key: YCGGUIZBTKHFCV-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide (CAS 2309552-00-7) is a synthetic benzamide derivative with the molecular formula C15H23NO3S and a molecular weight of 297.413 g/mol . This compound is provided as a high-purity material for research applications. Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for their potential to modulate various biological targets. While the specific biological profile of this compound requires further investigation, research on structurally similar benzamides has revealed potent and selective inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity . Other benzamide scaffolds have been explored as Histone Deacetylase (HDAC) inhibitors, which hold promise in anti-proliferative and differentiation therapies , and as potent anti-protozoal agents against parasites such as Plasmodium falciparum and Leishmania donovani . The structure of this particular compound, which features a 4-ethoxy benzamide core and a unique 2-methoxy-4-(methylsulfanyl)butyl side chain, suggests potential for interesting physicochemical and pharmacokinetic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

4-ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-4-19-13-7-5-12(6-8-13)15(17)16-11-14(18-2)9-10-20-3/h5-8,14H,4,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGUIZBTKHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted to the corresponding benzoyl chloride. This intermediate is reacted with 4-ethoxyaniline under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.

Scientific Research Applications

4-Ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is a benzamide derivative featuring ethoxy, methoxy, and methylsulfanyl groups attached to a butyl chain, giving it unique chemical properties and potential biological activities. Scientific research contexts, particularly studies involving organic synthesis and medicinal chemistry, often employ this compound. Its structural complexity makes it of interest to chemists exploring new synthetic methodologies and potential therapeutic applications.

Synthesis
this compound can be synthesized through various chemical processes that require careful temperature control and may involve solvents like dimethylformamide or ethanol to facilitate the reactions. Reaction times can vary based on the specific method employed and the desired purity of the final product.

Reactions

This compound can undergo several types of chemical reactions, often facilitated by controlling pH levels and selecting suitable solvents to optimize yields. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific biological targets. The precise pathways depend on the context in which the compound is studied, including its concentration and the biological system involved.

Scientific Research Applications

  • Medicinal Chemistry The structural features of benzamides often influence their biological activity.
  • Histone Deacetylase Inhibitors N-(2-amino-4-pyridyl)benzamide derivatives, a class of histone deacetylase inhibitors, are used to treat cancer, leukemia, and diseases associated with differentiation and proliferation .
  • Inhibitory Activity One study discovered 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs, designed using the "bioisosteric principle," as Protein tyrosine phosphatase 1B (PTP1B) inhibitors . Compound 10m exhibited high inhibitory activity .
  • Antitubercular Activity Structure–activity relationship studies have identified potent pyrazolylpyrimidinones with good physicochemical properties and in vitro microsomal metabolic stability .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The ethoxy and methoxy groups may facilitate binding to enzymes or receptors, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Activities/Applications Reference(s)
This compound Ethoxy (C6H4), methoxy (OCH3), methylsulfanyl (SCH3) on N-butyl chain C₁₉H₂₁N₃O₂ 323.39 Not specified in evidence
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo (Br), nitro (NO2), methoxy (OCH3) on benzene ring C₁₄H₁₁BrN₂O₃ 335.16 Crystallographic studies
WC 44 Fluoroethyl, methoxyphenyl piperazine on N-butyl chain C₂₄H₃₀FN₃O₂ 427.52 D3 dopamine receptor agonist
WW-III-55 Thiophenyl, methoxyphenyl piperazine on N-butyl chain C₂₇H₃₀N₄O₂S 486.62 Partial D3 dopamine receptor agonist
HPAPB Hydroxamic acid, phenylacetyl, p-tolyl groups C₂₁H₂₂N₂O₃ 350.42 HDAC inhibitor (anticancer)
4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide Methoxy (OCH3), sulfamoyl (SO₂NH) on ethyl chain C₁₃H₂₀N₂O₅S 316.37 Not specified
AS-4370 Chloro, ethoxy, fluorobenzyl-morpholine on benzamide C₂₂H₂₆ClFN₂O₃ 420.91 Gastrokinetic agent (gastric emptying)
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Chloro (Cl), methylsulfanyl (SCH3), trifluoromethyl (CF3), tetrazolyl C₁₂H₁₁ClF₃N₅O₂S 397.76 Herbicide

Key Differences and Implications

Substituent Diversity: The methylsulfanyl group in the target compound is rare among the analogues, shared only with the herbicide in . This group enhances lipophilicity and may influence sulfur-mediated metabolic pathways .

Biological Activities :

  • Dopamine receptor modulation is seen in WC 44 and WW-III-55, which feature piperazine moieties absent in the target compound. This suggests structural specificity for CNS targets .
  • HDAC inhibition in HPAPB correlates with its hydroxamic acid group, a feature absent in the target compound, underscoring the role of functional groups in epigenetic activity .

Gastrokinetic activity in AS-4370 is linked to its morpholine and fluorobenzyl groups, highlighting the importance of aromatic and heterocyclic modifications for gastrointestinal targets .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s methylsulfanyl and ethoxy groups likely increase logP compared to polar analogues like HPAPB (hydroxamic acid) or 4MNB (nitro group) .
  • Solubility : The absence of ionizable groups in the target compound (unlike the sulfonamide in ) may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antiproliferative effects, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H23N1O3S1
  • Molecular Weight : 305.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme conformation and function. Additionally, it may modulate cellular signaling pathways that influence processes like proliferation, apoptosis, and inflammation .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50)
MCF-73.1Lower than doxorubicin (10 µM)
HCT1163.7Comparable to etoposide (5 µM)
HEK2935.3Higher than both doxorubicin and etoposide

The compound exhibited selective activity against the MCF-7 cell line, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

In addition to its antiproliferative effects, this compound has been investigated for its inhibitory action on various enzymes:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : The compound demonstrated high inhibitory activity with an IC50 value of 0.07 µM, showcasing significant selectivity over T-cell PTPase (TCPTP) .
  • Enzyme Binding Affinity : The binding affinity of the compound to target enzymes was evaluated using molecular docking studies, indicating favorable interactions that could lead to effective inhibition.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • A study involving the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting a potential mechanism involving apoptosis induction .
  • Another investigation focused on the modulation of insulin signaling pathways showed that the compound could enhance glucose uptake in insulin-stimulated cells without cytotoxic effects .

Q & A

(Basic) What are the recommended synthetic routes for 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling a benzamide precursor with a functionalized amine. Key steps include:

  • Acylation: React 4-ethoxybenzoyl chloride with 2-methoxy-4-(methylsulfanyl)butylamine under anhydrous conditions. Triethylamine or DIPEA is used as a base to neutralize HCl byproducts .
  • Solvent Optimization: Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%) .

(Basic) Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm, methylsulfanyl at δ 2.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 357.15) .
  • HPLC-PDA: Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

(Advanced) How can researchers design bioactivity assays to evaluate this compound’s potential in anticancer research?

Methodological Answer:

  • Cell Viability Assays: Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies:
    • Apoptosis: Annexin V/PI staining and caspase-3/7 activation assays .
    • Receptor Binding: Radioligand displacement assays (e.g., serotonin receptors) if structural analogs show affinity .
  • In Vivo Models: Xenograft mouse models for efficacy and toxicity profiling .

(Advanced) How should researchers resolve contradictions in reported data on similar benzamide derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent, temperature) and biological assay protocols .
  • Structural Confirmation: Use X-ray crystallography to validate ambiguous substituent positions (e.g., methylsulfanyl vs. sulfonyl groups) .
  • Meta-Analysis: Compare datasets across studies, focusing on functional group effects (e.g., fluorophenyl vs. methoxy substitutions) .

(Advanced) What role does the methylsulfanyl group play in modulating this compound’s bioactivity?

Methodological Answer:

  • Lipophilicity: The methylsulfanyl group enhances membrane permeability (logP ~3.5) compared to hydroxyl or carboxyl analogs .
  • Metabolic Stability: Resists oxidative degradation in microsomal assays, increasing plasma half-life .
  • Target Interaction: Forms hydrophobic interactions with enzyme active sites (e.g., tyrosine kinases) in docking studies .

(Advanced) How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Replace the methylsulfanyl group with sulfonyl, nitro, or cyano groups to assess electronic effects .
  • Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2, HDACs) .
  • Computational Modeling: Use Schrödinger Suite or AutoDock to predict binding affinities and guide analog design .

(Basic) What solvent systems and reaction conditions optimize the yield of this compound?

Methodological Answer:

  • Solvent Choice: DCM for fast acylation (room temperature, 4–6 hours) or DMF for sluggish reactions (60°C, 12 hours) .
  • Catalyst Use: DMAP (5 mol%) accelerates coupling efficiency by 30% .
  • Workup: Extract with NaHCO₃ to remove unreacted acyl chloride, followed by drying over MgSO₄ .

(Advanced) What strategies are recommended for studying this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolite formation via LC-MS/MS .
  • Inhibition Assays: Test CYP3A4/2D6 inhibition using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Docking Simulations: Map binding poses in CYP active sites using MOE or PyMOL to predict metabolic hotspots .

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